N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide
Description
Positional Isomerism
Functional Group Modifications
- Target Compound : Trifluoroacetamide group linked via an ethyl spacer.
- Analog : Acetamide group with a methoxy substituent on the indole ring.
The trifluoroacetamide group enhances metabolic stability relative to non-fluorinated analogs, as demonstrated in kinase inhibitor studies.
The table above highlights how trifluoro substitution and positional isomerism modulate physicochemical properties. The target compound’s higher logP value compared to non-fluorinated analogs underscores the hydrophobicity imparted by the trifluoromethyl group, a critical factor in membrane permeability.
Properties
Molecular Formula |
C13H13F3N2O |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H13F3N2O/c1-18-10(6-7-17-12(19)13(14,15)16)8-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3,(H,17,19) |
InChI Key |
ZPOFFMPKLVBLRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
Continuous Flow Synthesis
Industrial-Scale Production Considerations
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Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance reaction rates and selectivity.
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Purification : Continuous distillation and crystallization improve throughput and purity.
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Cost Analysis :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines.
Scientific Research Applications
Case Studies
- Breast Cancer : A study demonstrated that a derivative similar to N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 2 µg/mL, indicating potent anticancer activity.
- Colon Carcinoma : In vitro tests showed that compounds with similar structures displayed effective inhibition against colon carcinoma cell lines, providing a basis for further development as therapeutic agents against colorectal cancer .
Indole derivatives are known for their antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Research Findings
Studies have reported that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown lower minimum inhibitory concentration (MIC) values compared to established antibiotics, suggesting its potential as a new antibacterial agent.
Efficacy Against Fungal Strains
The antifungal activity of indole derivatives is well-documented. This compound has demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus.
Case Study Insights
Research indicated that compounds similar to this one exhibited antifungal activity with MIC values comparable to conventional antifungal treatments, highlighting their potential in developing new antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of specific functional groups enhances its lipophilicity and binding affinity to biological targets. Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound.
Summary Table of Applications
| Application Type | Activity | Notable Findings |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines | IC50 ~ 2 µg/mL against MCF-7 cells |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Lower MIC than standard antibiotics |
| Antifungal | Activity against Candida albicans and Aspergillus fumigatus | Comparable MIC values to existing antifungals |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of target molecules. The indole moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural Differences
Key structural variations among analogous compounds include:
- Indole Substitution Position : The target compound’s trifluoroacetamide group is attached to the 2-position of the indole ring, whereas derivatives like N-(indol-5-yl) or N-(indol-7-yl) trifluoroacetamides exhibit distinct biological profiles due to altered electronic environments .
- N-Substituents: The 1-methyl group on the indole nitrogen differentiates it from non-methylated analogs, which often show higher antimicrobial activity .
- Ancillary Functional Groups : Halogenation (e.g., 4-fluorophenyl in 4f ) or methoxy groups (e.g., 4g ) further modulate activity.
Antimicrobial Efficacy
Evidence from Russian Chemical Bulletin highlights the impact of substituent position and solubility:
The 1-methyl substitution reduces water solubility and antimicrobial potency compared to unsubstituted indole trifluoroacetamides .
Enzymatic and Physicochemical Properties
- Solubility : Trifluoroacetates (e.g., indol-5-ylaminium salts) exhibit better aqueous solubility than trifluoroacetamides, enhancing bioavailability .
- Thermal Stability : Melting points for similar compounds range from 222–225°C (4f ) to lower values for less rigid structures.
- Spectral Data : ¹H-NMR shifts for indole protons (e.g., δ 7.14–7.20 in 4f ) differ based on substitution patterns, aiding structural elucidation.
Computational and Experimental Predictions
The PASS program predicts broad biological activity for indole trifluoroacetamides, including antimicrobial and enzyme-inhibitory effects. However, the 1-methyl group in the target compound may limit these activities compared to derivatives like 4b (5-methoxy) or 2d (2-phenyl) .
Key Takeaways
- Structural Sensitivity : Substituent position (2- vs. 5-/7-indolyl) and N-methylation critically influence biological activity and solubility.
- Design Implications : Removing the 1-methyl group or introducing electron-donating substituents (e.g., methoxy) could enhance efficacy.
Biological Activity
N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide is an indole derivative that has garnered attention for its diverse biological activities, including potential therapeutic applications. This article explores its biological activity, supported by relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₃F₃N₂O and a molecular weight of approximately 288.25 g/mol. The compound features an indole moiety linked to a trifluoroacetamide functional group, which contributes to its unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : Indoles are known for their ability to scavenge free radicals, thereby exhibiting antioxidant effects that can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds within the indole class have demonstrated significant antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of microbial cell membranes .
- Anticancer Activity : Compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against HeLa, MCF-7, and HT-29 cancer cell lines, with some demonstrating IC50 values as low as 0.34 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies suggest that certain derivatives induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .
- Tubulin Polymerization Inhibition : Some compounds have been identified as inhibitors of tubulin polymerization, akin to colchicine. This action disrupts mitotic spindle formation during cell division, leading to apoptosis .
- Membrane Disruption : The antimicrobial activity is often linked to the ability of indole derivatives to interact with bacterial membranes, leading to increased permeability and eventual cell lysis .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide | Indole derivative | Strong antioxidant properties |
| N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | Indole derivative | Enhanced reactivity due to iodine substitution |
| 5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)acetamide | Indole derivative | Fluorine substitution affects biological activity |
| N-(2-(6-Fluoro-1H-indol-1-yl)ethyl)-acetamide | Indole derivative | Increased lipophilicity and bioavailability |
This table highlights how variations in chemical structure can influence biological properties and therapeutic potential.
Case Studies
Several studies have specifically investigated the biological effects of indole derivatives similar to this compound:
- Anticancer Studies : A series of indole derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines. One notable compound exhibited IC50 values of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .
- Antimicrobial Evaluation : Research on tris(1H-indol-3-yl)methylium salts demonstrated high antimicrobial activity (MIC 0.13–1.0 µg/mL) against both sensitive and resistant bacterial strains, showcasing the potential for indole-based compounds in treating infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide, and how can reaction conditions be controlled to maximize yield?
- Answer : Synthesis typically involves multi-step reactions, starting with indole alkylation followed by trifluoroacetylation. Key steps include:
- Alkylation : Use of allylic amidation or nucleophilic substitution under inert atmospheres (e.g., N₂) to protect reactive intermediates .
- Trifluoroacetylation : Reaction with trifluoroacetic anhydride (TFAA) in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (SiO₂; pentane/EtOAc gradients) to isolate the product, with yields optimized by controlling reaction time (12–24 hours) and stoichiometric ratios (1.2–1.5 equiv of reagents) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole substitution patterns and trifluoroacetamide connectivity. Fluorine-19 NMR (¹⁹F NMR) resolves CF₃ group interactions .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to validate molecular weight and fragmentation patterns (e.g., McLafferty rearrangements for alkyl chains) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the structural determination of trifluoroacetamide derivatives?
- Answer :
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths/angles, especially for the indole-CF₃ interface. SHELXL refines thermal parameters and occupancy for disordered regions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density maps and validate crystallographic data. Molecular docking (AutoDock Vina) screens potential protein targets by simulating binding affinities .
Q. What strategies are employed to analyze conflicting data between NMR, mass spectrometry, and elemental analysis for this compound?
- Answer :
- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns. For example, a mismatch in CHN analysis vs. MS may indicate hydration or solvent retention .
- Tandem MS (MS/MS) : Fragment ion analysis clarifies ambiguous peaks (e.g., distinguishing isobaric by-products) .
- Dynamic NMR : Variable-temperature ¹H NMR resolves conformational exchange broadening in the indole-ethyl chain .
Q. What kinetic and mechanistic studies are applicable to understanding the reactivity of the trifluoroacetamide group in this compound?
- Answer :
- Kinetic Profiling : Pseudo-first-order reactions under varying pH (4–9) and temperature (25–60°C) to measure hydrolysis rates of the trifluoroacetamide group. Use UV-Vis or ¹⁹F NMR to track CF₃CO⁻ release .
- Isotopic Labeling : ¹⁸O-labeling in hydrolysis experiments identifies nucleophilic attack sites (e.g., water vs. hydroxide) .
- DFT Transition-State Modeling : Maps energy barriers for amide bond cleavage, guiding catalyst design (e.g., Lewis acids) .
Q. How can thermal stability and decomposition profiles of this compound be assessed using differential scanning calorimetry (DSC)?
- Answer :
- DSC Protocols : Heat samples at 10°C/min under N₂. Melting points (Tm) >200°C suggest high thermal stability. Exothermic peaks above 250°C indicate decomposition pathways (e.g., indole ring degradation) .
- Thermogravimetric Analysis (TGA) : Quantifies mass loss during decomposition. Correlate with FT-IR gas-phase analysis to identify volatile by-products (e.g., CO₂, NH₃) .
Q. What in vitro methodologies are recommended for preliminary assessment of its biological activity while ensuring compliance with research ethics?
- Answer :
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
- Enzyme Inhibition Studies : Screen against kinases or proteases via fluorescence polarization. Confirm binding with SPR (surface plasmon resonance) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro testing. Avoid animal-derived reagents (use synthetic sera) and disclose funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
